Lipophilicity Advantage: XLogP3 of N,N,3-Trimethylthiophen-2-amine Versus Primary and Secondary 2-Aminothiophene Congeners
N,N,3-Trimethylthiophen-2-amine exhibits a computed XLogP3 of 2.4, which is 1.0 log unit higher than that of the unsubstituted primary amine 2-aminothiophene (XLogP3 = 1.4) [1][2], 0.8 log unit higher than 3-methylthiophen-2-amine (XLogP = 1.6) , and 0.3 log unit higher than N,N-dimethylthiophen-2-amine lacking the C3 methyl group (XLogP ≈ 2.1) . Each increment of ~0.5 log units approximately doubles the octanol–water partition coefficient, meaning the target compound partitions roughly 2–10× more favorably into organic phases than its primary amine comparators.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.4 (C₇H₁₁NS; MW 141.23) |
| Comparator Or Baseline | 2-Aminothiophene: XLogP3 = 1.4; 3-Methylthiophen-2-amine: XLogP = 1.6; N,N-Dimethylthiophen-2-amine: XLogP ≈ 2.1 |
| Quantified Difference | ΔXLogP3 = +1.0 vs 2-aminothiophene; +0.8 vs 3-methylthiophen-2-amine; +0.3 vs N,N-dimethylthiophen-2-amine |
| Conditions | XLogP3 computed values from PubChem 2025.04.14 release and vendor databases; standardized computational method across all comparators |
Why This Matters
Higher lipophilicity directly improves organic-phase extraction recovery, membrane permeability in cell-based assays, and compatibility with non-polar reaction media, making this compound the preferred choice when downstream applications require partitioning into hydrophobic environments.
- [1] Angene Chemical. CAS 114143-53-2 | 2-Thiophenamine, N,N,3-trimethyl- | Product Information (XLogP3 = 2.4). Available at: https://www.angenechem.com/114143-53-2 (accessed 2026-05-01). View Source
- [2] PubChem. 2-Aminothiophene (CID 97373). Computed Properties: XLogP3 = 1.4. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/616-46-6 (accessed 2026-05-01). View Source
